2,5-Dimethylpyrimidin-4-amine
Overview
Description
2,5-Dimethylpyrimidin-4-amine is a chemical compound belonging to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds with a structure similar to benzene, containing two nitrogen atoms at positions 1 and 3 in the ring. This compound is of interest due to its structural similarity to biologically active molecules and its potential utility in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives often involves cyclization reactions and can be influenced by the substitution patterns on the pyrimidine ring. For example, a study on the synthesis of related pyrimidine derivatives involves cyclization of substituted semicarbazides in the presence of metal nitrates, showcasing a method to introduce various substituents onto the pyrimidine ring (Repich, Savytskyi, Orysyk, & Pekhnyo, 2017).
Scientific Research Applications
Pharmaceuticals : Pyrimidine derivatives like 2,5-Dimethylpyrimidin-4-amine are targeted for pharmaceutical applications due to their potential in improving drug action through hydrogen bonding processes (Rajam et al., 2017).
Antifungal Agents : Derivatives of dimethylpyrimidin have shown biological activity and potential as useful antifungal agents, particularly against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Chemotherapy : Some pyrimidin-amine derivatives have been investigated for their potential in chemotherapy, with studies on their effectiveness as amplifiers of phleomycin (Kowalewski et al., 1981).
Crystallography : Research has been done on the crystalline structures of various pyrimidine derivatives, which is crucial for understanding their chemical properties and potential applications (Repich et al., 2017).
Neurotoxicity : Studies have found that certain pyrimidine derivatives like 2,5-hexanedione can increase neurotoxicity, which is important for understanding their safe use (Anthony et al., 1983).
Antifolate Inhibitors : Some pyrimidine compounds have shown potential as nonpolyglutamatable inhibitors of thymidylate synthase, which is significant for the treatment of diseases like Pneumocystis carinii (Gangjee et al., 1999).
Nucleic Acid Dynamics : Amine-Imine tautomerism in pyrimidine derivatives affects nucleic acid structure and dynamics, which can contribute to mutation rates (Hasanein & Senior, 2011).
Synthesis of Heterocyclic Compounds : Pyrimidine derivatives have been used in the synthesis of various heterocyclic compounds, which is important for the development of new drugs and materials (Prezent et al., 2020).
Anti-Inflammatory Applications : Some pyrimidine-2-amine derivatives have shown potential in reducing inflammation in skin diseases (Kumar et al., 2017).
Chemical Synthesis : Various studies have focused on the synthesis of pyrimidine derivatives and their applications in chemical processes (Shestakov et al., 2011; Hamama et al., 2012; Xiang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKNAXNFIYFMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332201 | |
Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrimidin-4-amine | |
CAS RN |
73-70-1, 12240-04-9 | |
Record name | 2,5-Dimethyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylpyrimidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Direct Violet 48:1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1SE9T8ANX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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